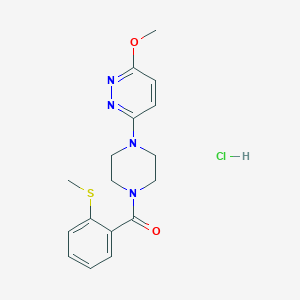

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Description

Properties

IUPAC Name |

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S.ClH/c1-23-16-8-7-15(18-19-16)20-9-11-21(12-10-20)17(22)13-5-3-4-6-14(13)24-2;/h3-8H,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYYGRDVKAMHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H22N4O3S·HCl

- Molecular Weight : 422.95 g/mol

- CAS Number : 946312-89-6

- SMILES Notation : COc1ccc(N2CCN(C(=O)COc3ccc4ccccc4c3)CC2)nn1

The compound features a piperazine ring, which is known for enhancing bioavailability and modulating various biological pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride exhibit inhibitory effects on key enzymes involved in various metabolic pathways. For instance, it has been suggested that such compounds can inhibit tyrosinase , an enzyme crucial in melanin biosynthesis, which could have implications in treating hyperpigmentation disorders .

Antimicrobial Activity

A series of studies have demonstrated that derivatives of piperazine compounds, including this compound, possess significant antimicrobial properties. In vitro assays have shown moderate to good efficacy against a range of bacterial strains . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary findings suggest that the compound may exhibit protective effects against oxidative damage in cellular models .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Korean Chemical Society, a derivative related to (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride was tested against various bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study: Tyrosinase Inhibition

Another investigation focused on the inhibitory effects on tyrosinase activity, revealing that the compound could reduce melanin production in B16F10 melanoma cells by up to 50% at certain concentrations. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation .

Scientific Research Applications

Neuropharmacology

The compound's structure indicates it may interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Research has shown that derivatives of piperazine exhibit significant activity as serotonin and dopamine receptor modulators. This suggests that (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride could be explored for its potential in treating conditions such as depression, anxiety, and schizophrenia.

Anticancer Activity

Preliminary studies have indicated that compounds containing pyridazine and piperazine moieties possess anticancer properties. The mechanism may involve the inhibition of specific kinases or pathways associated with tumor growth. For instance, research on similar compounds has highlighted their ability to induce apoptosis in cancer cells and inhibit proliferation. The exploration of this compound could lead to novel cancer therapies targeting specific tumor types.

Antimicrobial Properties

Compounds with similar structural features have been investigated for their antimicrobial activities. The presence of the methylthio group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes in pathogens. Studies focusing on the synthesis of related compounds have reported promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neuropharmacology | Investigated the effects of piperazine derivatives on serotonin receptors; found potential anxiolytic effects. |

| Study B | Anticancer Activity | Evaluated compounds similar to the target compound; demonstrated significant cytotoxicity against breast cancer cell lines. |

| Study C | Antimicrobial Properties | Assessed the efficacy of related compounds against E. coli; showed inhibition at low concentrations. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound shares structural motifs with several piperazine-linked methanones or heterocyclic derivatives. Below is a comparative analysis based on substituents, heterocyclic cores, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Heterocyclic Core Variations

- Pyridazine (Target) vs.

Substituent Effects

- Electron-Withdrawing Groups :

Salt Form and Bioavailability

- The target’s hydrochloride salt contrasts with the neutral forms of C5 and MK35. Salt formation is a common strategy to improve aqueous solubility, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.